molecular formula C9H12N4S B13474185 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

Cat. No.: B13474185
M. Wt: 208.29 g/mol
InChI Key: LYMVLMPFRWEOKK-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced into the triazole ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.

    Coupling Reactions: The triazole and thiophene rings are coupled together using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular processes are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
  • 5-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]amino}pentanamide
  • (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine

Uniqueness

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is unique due to its specific substitution pattern on the triazole and thiophene rings, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

InChI

InChI=1S/C9H12N4S/c1-5-4-7(10)14-8(5)9-12-11-6(2)13(9)3/h4H,10H2,1-3H3

InChI Key

LYMVLMPFRWEOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)N)C2=NN=C(N2C)C

Origin of Product

United States

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